molecular formula C17H10FN5O2S B2726681 (Z)-4-(4-fluorophenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477193-81-0

(Z)-4-(4-fluorophenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2726681
CAS No.: 477193-81-0
M. Wt: 367.36
InChI Key: RWLUUVGYDYELMD-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(4-fluorophenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C17H10FN5O2S and its molecular weight is 367.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Fluorescence Imaging and Sensing

A significant application of compounds similar to (Z)-4-(4-fluorophenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is in the field of fluorescence imaging and sensing. For instance, a study by Woo et al. (2016) developed near-infrared fluorescent conjugated oligoelectrolytes with potential for biological fluorescence imaging. These compounds, with structures involving electron-rich and electron-deficient moieties, show promise for applications like in vivo and in vitro biological fluorescence imaging (Woo et al., 2016).

2. Detection of Biological Markers

Another application is the detection of specific biological markers. For example, Yin et al. (2015) established a near-infrared ratiometric fluorescent probe for selective detection of cysteine over glutathione, indicating mitochondrial oxidative stress in vivo (Yin et al., 2015). This kind of application is crucial in biomedical research for tracking cellular changes and disease progression.

3. Drug Development and Testing

Compounds like this compound can also be valuable in drug development and testing. Research by Gomha et al. (2017) on thiazole and 1,3,4-thiadiazole derivatives, for instance, explored their potential as anticancer agents, highlighting the role of such compounds in developing new pharmacotherapies (Gomha et al., 2017).

4. Chemical Sensing

The chemical sensing capabilities of these compounds are also noteworthy. Elsafy et al. (2018) demonstrated the use of substituted 2-aminobenzothiazoles salicylidenes for the sensitive and selective detection of cyanide in aqueous media (Elsafy et al., 2018). Such applications are crucial in environmental monitoring and industrial processes.

Properties

IUPAC Name

(2Z)-4-(4-fluorophenyl)-N-(2-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN5O2S/c18-12-7-5-11(6-8-12)15-10-26-17(20-15)14(9-19)22-21-13-3-1-2-4-16(13)23(24)25/h1-8,10,21H/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLUUVGYDYELMD-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.